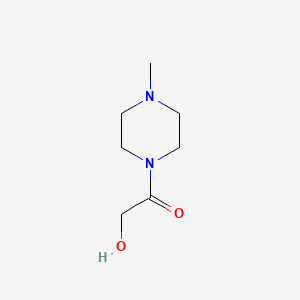![molecular formula C10H9NO3 B1627397 Ethyl benzo[d]oxazole-2-carboxylate CAS No. 27383-87-5](/img/structure/B1627397.png)
Ethyl benzo[d]oxazole-2-carboxylate
Overview
Description
Ethyl benzo[d]oxazole-2-carboxylate (EBOC) is an organic compound with a wide range of potential applications in scientific research. EBOC is a colorless, odorless, and crystalline solid that has recently been studied for its ability to act as a catalyst in organic synthesis and its potential applications in biomedical research. EBOC is a versatile compound that can be used in a variety of synthetic pathways and experiments. In
Scientific Research Applications
1. Synthesis and Structural Analysis
Ethyl benzo[d]oxazole-2-carboxylate is involved in the synthesis of complex compounds with distinct structural features. For instance, Marjani (2013) synthesized ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, which was analyzed using X-ray diffraction and spectroscopic methods. This compound shows interesting features like intramolecular hydrogen bonds and weak interactions between oxygen atoms, indicating its potential for various chemical applications (Marjani, 2013).
2. Catalytic Reactions
Ethyl oxazole-4-carboxylate, a derivative of this compound, has been used in palladium-catalyzed alkenylation, benzylation, and alkylation reactions. Verrier et al. (2009) demonstrated its direct and regioselective modifications with various halides. Such transformations are crucial in organic synthesis, suggesting its utility in developing new chemical entities (Verrier, Hoarau, & Marsais, 2009).
3. Antitumor Activity
A notable application of this compound derivatives is in the field of medicinal chemistry. Franchetti et al. (1990) synthesized a compound that demonstrated cytotoxicity towards murine melanoma cells in culture. This indicates its potential in developing antitumor agents, highlighting its significance in cancer research (Franchetti et al., 1990).
4. Synthesis of Natural Products
Ethyl oxazole-4-carboxylate is also used in the synthesis of natural products like balsoxin and texaline. Verrier et al. (2008) described an efficient approach to synthesize these compounds, showcasing the versatility of this compound derivatives in natural product synthesis (Verrier, Martin, Hoarau, & Marsais, 2008).
5. Photophysical Properties
The derivatives of this compound exhibit interesting photophysical properties. Phatangare et al. (2013) studied a compound derived from this compound and found it to be fluorescent and sensitive to its micro-environment. Such properties are essential in the development of sensors and imaging agents (Phatangare et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl benzo[d]oxazole-2-carboxylate, also known as Ethyl 1,3-benzoxazole-2-carboxylate, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . .
Mode of Action
Benzoxazole derivatives, in general, are known to interact with various biological targets due to their heterocyclic nature
Biochemical Pathways
Benzoxazole derivatives have been found to impact a variety of biological pathways due to their wide spectrum of pharmacological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Benzoxazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level due to their wide spectrum of pharmacological activities .
Biochemical Analysis
Biochemical Properties
Ethyl benzo[d]oxazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Properties
IUPAC Name |
ethyl 1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRNKXXSWYYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557553 | |
| Record name | Ethyl 1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-87-5 | |
| Record name | 2-Benzoxazolecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27383-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride](/img/structure/B1627314.png)
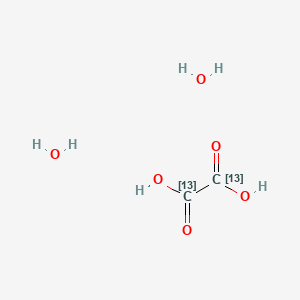
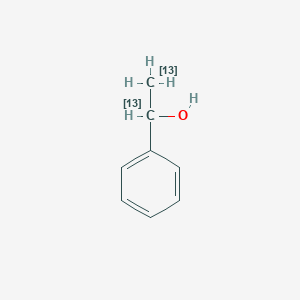
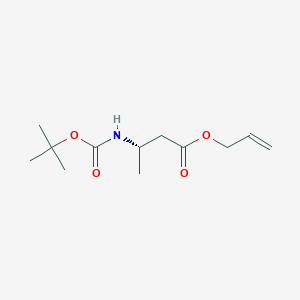
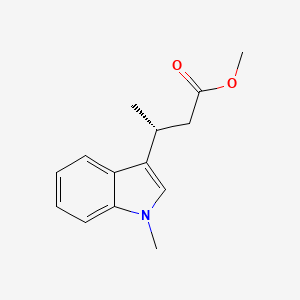

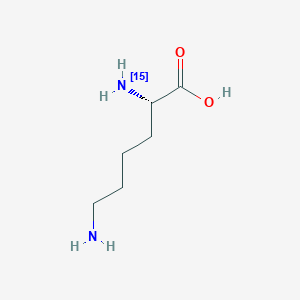
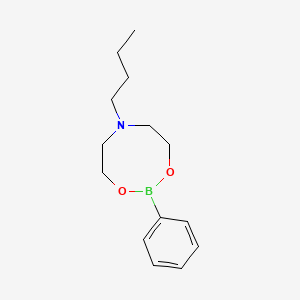
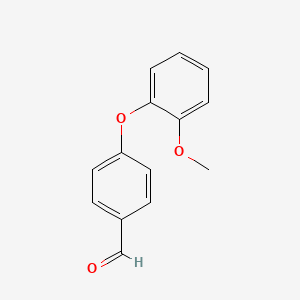
![1-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627330.png)
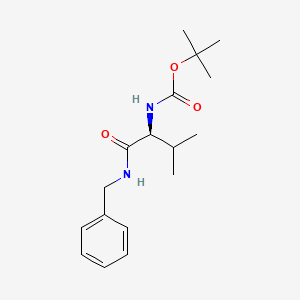

![[(2-Methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane](/img/structure/B1627335.png)
